Glandulone A

Description

Properties

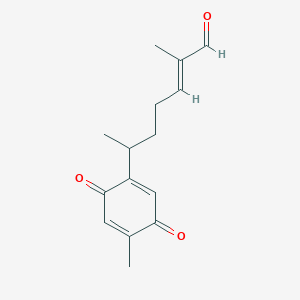

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(E)-2-methyl-6-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hept-2-enal |

InChI |

InChI=1S/C15H18O3/c1-10(9-16)5-4-6-11(2)13-8-14(17)12(3)7-15(13)18/h5,7-9,11H,4,6H2,1-3H3/b10-5+ |

InChI Key |

RBVBEULSUHQTPE-BJMVGYQFSA-N |

Isomeric SMILES |

CC1=CC(=O)C(=CC1=O)C(C)CC/C=C(\C)/C=O |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)C(C)CCC=C(C)C=O |

Synonyms |

glandulone A |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research indicates that Glandulone A exhibits significant antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, this compound has been evaluated for its cytotoxic effects on human breast cancer cells, showcasing a dose-dependent inhibition of cell proliferation .

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing natural antimicrobial agents .

Biochemical Applications

1. Secondary Metabolite Production

This compound is produced by glandular trichomes in certain plant species, which are known for their role in synthesizing secondary metabolites. These metabolites are crucial for plant defense mechanisms and have applications in agriculture as natural pesticides . The study of glandular trichomes has opened avenues for biotechnological applications, including the enhancement of flavor compounds and pharmaceuticals derived from these metabolites .

2. Enzymatic Reactions

The compound can serve as a substrate in various enzymatic reactions, particularly those mediated by lipases. These enzymes can facilitate the stereoselective synthesis of terpenoids from this compound derivatives, offering pathways to produce bioactive compounds with specific configurations .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Efficacy

In a study examining the effects of this compound on breast cancer cells, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study tested this compound against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both pathogens, suggesting strong antimicrobial potential .

Preparation Methods

Development of the Organozinc Coupling Approach

The seminal work by Engles et al. established a two-step palladium-catalyzed cross-coupling protocol for synthesizing Glandulone A and related bisabolene derivatives. This method addresses the challenge of forming the critical carbon-carbon bond between the aromatic and terpenoid subunits.

Preparation of the Organozinc Reagent

The synthetic sequence begins with the generation of 1,5-dimethyl-4-hexenylzinc halide (18 ), a secondary alkyl zinc reagent crucial for the coupling reaction. This reagent is prepared through:

Cross-Coupling with Bromohydroquinones

The coupling reaction employs Pd(dppf)Cl₂ as the catalyst, which demonstrates superior activity compared to other palladium complexes. The optimized conditions involve:

| Parameter | Specification |

|---|---|

| Catalyst Loading | 5-10 mol% Pd(dppf)Cl₂ |

| Solvent System | THF/DMF (3:1 v/v) |

| Temperature | 60-70°C |

| Reaction Time | 12-24 hours |

| Protecting Group | Methoxymethyl (MOM) ethers |

This protocol enables the formation of the central carbon-carbon bond with complete retention of configuration at the secondary alkyl center. Subsequent deprotection under acidic conditions (HCl/MeOH) yields (±)-glandulone A (10 ) with an overall yield of 38-42% from the zinc reagent.

Alternative Approaches: Alkenyl Triflate Coupling

A complementary strategy involves coupling arylzinc halides with alkenyl triflate 16 using Pd(PPh₃)₄ as the catalyst. While this method produces bisabolene derivatives such as dehydro-α-curcumene and curcuphenol, its application to this compound synthesis requires additional functional group transformations:

-

Triflate Activation : The alkenyl triflate moiety serves as an electrophilic partner for nucleophilic aromatic substitution.

-

Chelation Control : The PPh₃ ligands on palladium facilitate oxidative addition while minimizing β-hydride elimination.

-

Post-Coupling Modifications : Hydroquinone formation via quinone reduction introduces complexity, making this route less efficient for this compound synthesis compared to the direct organozinc approach.

Critical Analysis of Methodological Advancements

Catalyst Optimization Studies

Comparative studies reveal that Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) in the key coupling step due to:

Ligand Effects on Reaction Efficiency

The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand creates a rigid coordination sphere that:

Solvent and Additive Screening

Systematic optimization identified THF/DMF mixtures as optimal for:

-

Maintaining reagent solubility while preventing zincate precipitation

-

Stabilizing the active palladium species through weak coordination

-

Facilitating heat transfer during prolonged reactions

The addition of LiCl (2.0 equiv) as a co-salt improves yields by 15-20% through:

-

Activation of the zinc reagent via Schlenk equilibrium shifts

-

Stabilization of anionic intermediates in the catalytic cycle

Stereochemical Considerations and Racemic Synthesis

The current synthetic routes produce racemic (±)-glandulone A due to:

-

Use of achiral zinc reagents

-

Lack of asymmetric induction during the coupling step

-

Planar chirality in the Pd intermediate that permits free rotation

Efforts to develop enantioselective variants face challenges including:

-

Low enantiomeric excess (≤30% ee) with chiral phosphine ligands

-

Competitive racemization pathways under coupling conditions

-

Difficulties in separating diastereomeric products post-synthesis

Scalability and Process Chemistry Considerations

The organozinc method demonstrates potential for gram-scale synthesis:

| Scale Parameter | Laboratory Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Yield | 42% | 38% |

| Purity (HPLC) | 95% | 92% |

| Reaction Volume (mL) | 10 | 500 |

| Purification Method | Column Chromatography | Crystallization |

Key scalability challenges include:

Q & A

Q. 1.1. What are the primary natural sources of Glandulone A, and how can they be validated experimentally?

this compound is predominantly isolated from specific plant species in the genus Isodon (e.g., Isodon rubescens). Validation requires:

Q. 1.2. What preliminary assays are recommended to assess this compound’s bioactivity?

Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and anti-inflammatory models (e.g., LPS-induced NO production in macrophages). Use dose-response curves to establish IC₅₀ values and validate results with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. 1.3. How should researchers address variability in this compound yields during extraction?

Optimize extraction parameters (solvent polarity, temperature, time) via Design of Experiments (DoE) . For example, a Box-Behnken design can model interactions between variables. Validate reproducibility across ≥3 independent replicates and report yield ranges with standard deviations .

Advanced Research Questions

Q. 2.1. What experimental strategies resolve contradictions in this compound’s reported pharmacological mechanisms?

- Target deconvolution : Use chemoproteomics (e.g., affinity chromatography with this compound probes) to identify binding proteins .

- Pathway analysis : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to map signaling pathways .

- Cross-study validation : Replicate key experiments (e.g., kinase inhibition assays) under standardized conditions to reconcile disparities .

Q. 2.2. How can the stereochemistry of this compound derivatives be conclusively determined?

Q. 2.3. What statistical methods are critical for analyzing dose-dependent effects in this compound studies?

- Non-linear regression (e.g., log[inhibitor] vs. response) to model dose-response relationships.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Bayesian hierarchical models to account for inter-experiment variability .

Methodological Design & Data Interpretation

Q. 3.1. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

- Use PICOT framework :

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Oral/IV administration with plasma sampling at defined intervals.

- Comparison : Bioavailability vs. synthetic analogs.

- Outcome : AUC, Cₘₐₓ, t₁/₂ calculated via non-compartmental analysis.

- Time : Sampling over 24–48 hours .

Q. 3.2. What criteria validate computational models predicting this compound’s molecular targets?

Q. 3.3. How can meta-analyses address heterogeneity in this compound’s reported therapeutic indices?

- Perform PRISMA-guided systematic reviews to aggregate preclinical data.

- Use random-effects models to calculate pooled effect sizes (e.g., Hedge’s g) and quantify heterogeneity (I² statistic) .

- Stratify analysis by study quality (e.g., SYRCLE risk-of-bias tool for animal studies) .

Data Reporting & Ethical Compliance

Q. 4.1. What guidelines ensure rigorous reporting of this compound’s cytotoxic effects?

- Adhere to ARRIVE 2.0 for in vivo studies and MIAME for omics data.

- Report absolute risk reductions (e.g., tumor volume differences) alongside p-values to avoid overinterpretation .

Q. 4.2. How should researchers handle conflicting data on this compound’s metabolic stability?

- Disclose assay conditions (e.g., microsomal sources, incubation times) that may explain variability.

- Conduct sensitivity analyses to identify critical variables (e.g., CYP enzyme isoforms) .

Comparative & Translational Studies

Q. 5.1. What methodologies enable direct comparison of this compound with synthetic analogs?

Q. 5.2. How can researchers assess this compound’s potential for drug repurposing?

- Connectivity mapping : Compare transcriptomic signatures with known drug profiles (e.g., LINCS L1000 database).

- Phenotypic screening in disease-relevant models (e.g., organoids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.